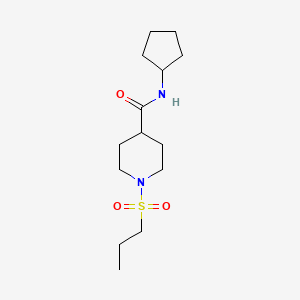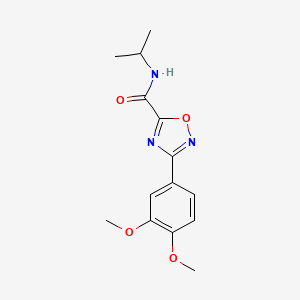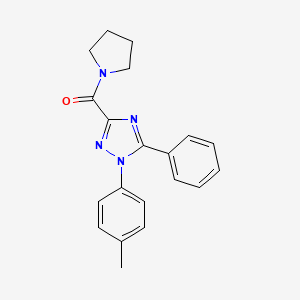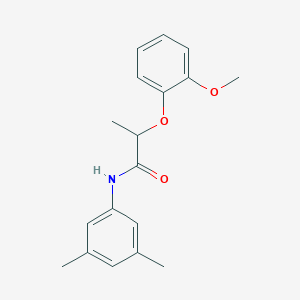![molecular formula C20H24N2O2 B4426294 1-[2-(4-methylphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4426294.png)
1-[2-(4-methylphenoxy)propanoyl]-4-phenylpiperazine
Descripción general
Descripción
1-[2-(4-methylphenoxy)propanoyl]-4-phenylpiperazine, also known as p-MPP, is a synthetic compound that belongs to the family of piperazines. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience and oncology.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-methylphenoxy)propanoyl]-4-phenylpiperazine is primarily mediated through its interaction with the serotonin 5-HT1A receptor. This receptor is widely distributed throughout the brain and is involved in the regulation of mood, anxiety, and other physiological processes. P-MPP acts as a potent agonist of this receptor, which results in the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects
P-MPP has been shown to produce a range of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, this compound has been shown to induce a dose-dependent reduction in locomotor activity, which is consistent with its anxiolytic and sedative effects. P-MPP has also been shown to produce a dose-dependent increase in serotonin levels in the brain, which is consistent with its role as a 5-HT1A receptor agonist.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
P-MPP has several advantages as a research tool, including its high potency and selectivity for the serotonin 5-HT1A receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, there are also some limitations to its use, including the potential for off-target effects and the need for careful dosing and administration to avoid unwanted side effects.
Direcciones Futuras
There are several future directions for research on 1-[2-(4-methylphenoxy)propanoyl]-4-phenylpiperazine, including the development of more selective and potent analogs for use in basic and clinical research. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential therapeutic applications in various fields. Finally, the development of new methods for the synthesis and purification of this compound may lead to more efficient and cost-effective production of this valuable research tool.
Aplicaciones Científicas De Investigación
P-MPP has been extensively studied for its potential therapeutic applications in various fields, including neuroscience and oncology. In neuroscience, 1-[2-(4-methylphenoxy)propanoyl]-4-phenylpiperazine has been shown to act as a potent and selective serotonin 5-HT1A receptor agonist, which makes it a potential candidate for the treatment of anxiety, depression, and other psychiatric disorders. In oncology, this compound has been shown to possess anticancer properties by inhibiting the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
2-(4-methylphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-8-10-19(11-9-16)24-17(2)20(23)22-14-12-21(13-15-22)18-6-4-3-5-7-18/h3-11,17H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEJSRXURYKTTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(2,4-dimethoxyphenyl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4426243.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4426250.png)
![4,6-dichloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4426267.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)butanamide](/img/structure/B4426283.png)

![1-(2-chlorobenzyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4426287.png)
![1-[(5-bromo-3-pyridinyl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4426290.png)
![N-[2-(4-pyridinyl)ethyl]-4-morpholinecarboxamide](/img/structure/B4426308.png)
![[4-(cyclopropylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]methylcyanamide](/img/structure/B4426312.png)
![({1-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]pyrrolidin-3-yl}methyl)amine](/img/structure/B4426320.png)